

An In-Depth Technical Guide to Silver Dibenzyl Phosphate

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Compound of Interest

Compound Name: *Silver dibenzyl phosphate*

Cat. No.: *B032769*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **silver dibenzyl phosphate**. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related silver and organophosphate compounds to provide a thorough and practical resource.

Chemical Structure and Identification

Silver dibenzyl phosphate is a metal-organic salt consisting of a silver(I) cation ionically bonded to a dibenzyl phosphate anion.

Identifier	Value	Reference
IUPAC Name	silver dibenzyl phosphate	[1]
CAS Number	50651-75-7	
Molecular Formula	C ₁₄ H ₁₄ AgO ₄ P	[2]
Molecular Weight	385.10 g/mol	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+]</chem>	[1]
InChI Key	IWOLVLSIZCEOHM-UHFFFAOYSA-M	[1]

Physicochemical Properties

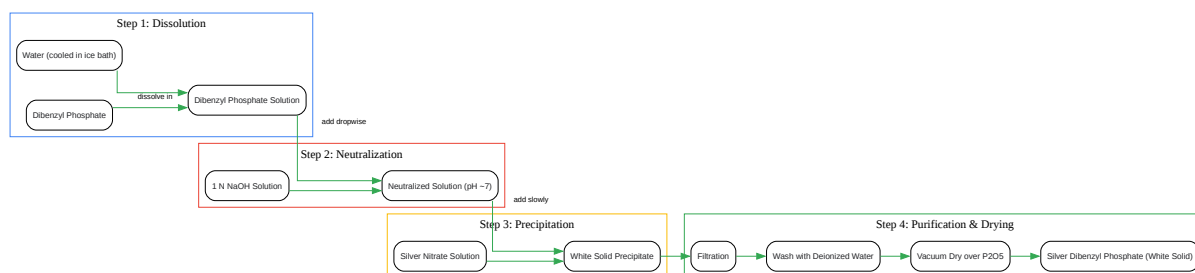
The following table summarizes the known and predicted physicochemical properties of **silver dibenzyl phosphate**.

Property	Value	Reference
Physical Form	Solid	
Melting Point	215 °C	
Solubility	Sparingly soluble in water.	
Storage Conditions	Room temperature, protect from light, store under inert atmosphere.	

Synthesis of Silver Dibenzyl Phosphate

A detailed experimental protocol for the synthesis of **silver dibenzyl phosphate** is outlined below.

Synthesis Workflow



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Caption: Workflow for the synthesis of **silver dibenzyl phosphate**.

Experimental Protocol

- **Dissolution:** Dissolve dibenzyl phosphate (2.78 g, 10 mmol) in 40 mL of water. Cool the solution in an ice bath.
- **Neutralization:** While stirring, slowly add a 1 N NaOH solution dropwise until the pH of the reaction mixture is approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.
- **Precipitation:** Slowly add a solution of silver nitrate (1.89 g, 11 mmol) in 20 mL of water to the neutralized solution. A white solid will precipitate.
- **Isolation and Purification:** Collect the resulting white solid by filtration.

- Washing: Wash the collected solid with deionized water.
- Drying: Place the solid over phosphorus pentoxide and dry under a vacuum to yield **silver dibenzyl phosphate** as a white solid (yield: 3.18 g, 82.5%).

Spectroscopic Analysis

While specific spectra for **silver dibenzyl phosphate** are not readily available, this section outlines the expected spectroscopic characteristics and provides general experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ^{31}P NMR Spectroscopy

- Expected Chemical Shift: The ^{31}P chemical shift for phosphate esters typically falls within the range of +10 to -10 ppm.[3] For dibenzyl phosphate derivatives, the chemical shift is expected to be in the upfield region of this range.
- Coupling: In a proton-decoupled spectrum, a single sharp peak is expected. If coupled to silver, splitting due to ^{107}Ag ($I=1/2$) and ^{109}Ag ($I=1/2$) may be observed, though this is often not resolved in solution due to rapid ligand exchange.[4] In solid-state NMR, direct J-coupling between phosphorus and silver can be observed.[5]

4.1.2. ^{109}Ag NMR Spectroscopy

- Expected Chemical Shift: The ^{109}Ag chemical shift is sensitive to the coordination environment of the silver ion.[6] For silver(I) complexes with oxygen or phosphorus ligands, the chemical shifts can vary over a wide range.[4]
- Challenges: ^{109}Ag NMR is an insensitive technique due to the low gyromagnetic ratio of the nucleus.[6] Long relaxation times and the need for specialized probes can make acquisition challenging.[6]

4.1.3. General Protocol for Solid-State ^{31}P NMR

- Sample Preparation: Finely grind the solid sample of **silver dibenzyl phosphate**. Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

- Spectrometer Setup: Use a solid-state NMR spectrometer equipped with a probe capable of detecting ^{31}P .
- Acquisition Parameters:
 - Technique: Magic Angle Spinning (MAS) is used to average out anisotropic interactions and obtain sharper lines.^[7] Cross-polarization (CP) from ^1H can be used to enhance the ^{31}P signal.
 - Reference: Use an external standard of 85% H_3PO_4 for chemical shift referencing.
 - Decoupling: High-power ^1H decoupling is typically applied during acquisition to remove proton couplings.
 - Recycle Delay: A sufficiently long recycle delay should be used to allow for complete relaxation of the phosphorus nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Expected Vibrational Bands:
 - P=O Stretch: A strong absorption band is expected in the region of $1300\text{-}1200\text{ cm}^{-1}$.
 - P-O-C Stretch: Asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected around $1050\text{-}950\text{ cm}^{-1}$.
 - O-P-O Bending: Bending vibrations of the phosphate group will appear in the lower frequency region (around $650\text{-}500\text{ cm}^{-1}$).^[1]
 - C-H Stretch (Aromatic): Bands corresponding to the benzyl groups will be observed around $3100\text{-}3000\text{ cm}^{-1}$.
 - C=C Stretch (Aromatic): Aromatic ring stretching vibrations will appear in the $1600\text{-}1450\text{ cm}^{-1}$ region.

4.2.1. General Protocol for FT-IR Analysis (KBr Pellet Method)^{[8][9]}

- Sample Preparation:

- Grind 1-2 mg of **silver dibenzyl phosphate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- The mixture should be ground to a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder to a pellet die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet.
 - Acquire the sample spectrum and ratio it against the background.

Mass Spectrometry (MS)

- Expected Ionization and Fragmentation: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing organometallic salts like **silver dibenzyl phosphate**.[\[10\]](#)
[\[11\]](#)
 - In the positive ion mode, one might expect to observe the intact silver-containing cation or adducts.
 - In the negative ion mode, the dibenzyl phosphate anion ($[M-Ag]^-$) at m/z corresponding to $C_{14}H_{14}O_4P^-$ would be expected.
 - Fragmentation of the dibenzyl phosphate anion may involve the loss of benzyl groups.

4.3.1. General Protocol for ESI-MS Analysis[\[10\]](#)[\[12\]](#)

- Sample Preparation: Dissolve a small amount of **silver dibenzyl phosphate** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 $\mu\text{g/mL}$.

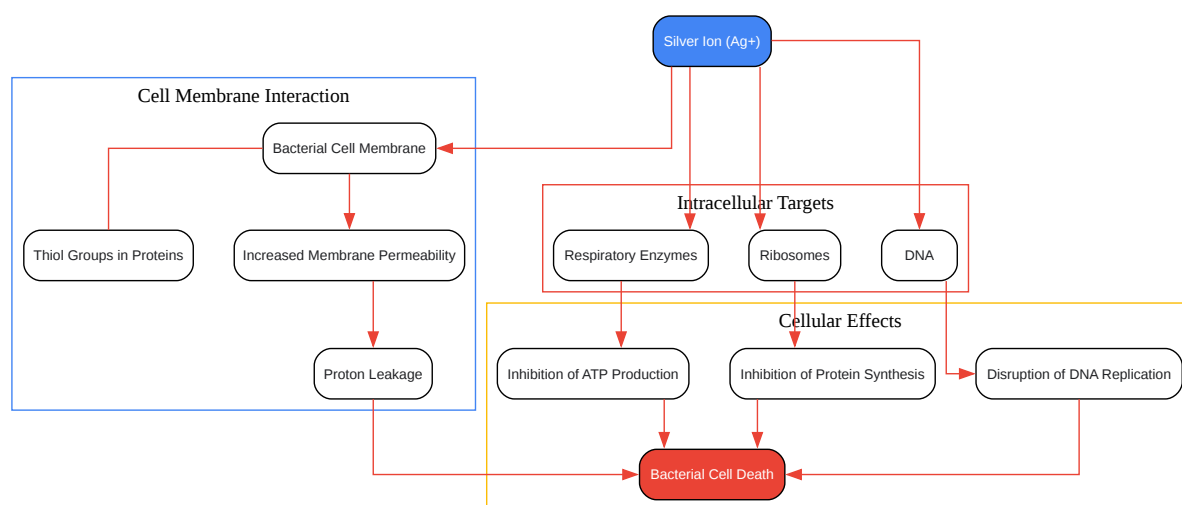
- Instrumentation: Use an ESI-MS system. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
- ESI Source Parameters:
 - Ionization Mode: Acquire spectra in both positive and negative ion modes.
 - Capillary Voltage: Optimize the capillary voltage to achieve stable ionization.
 - Nebulizing Gas Flow and Temperature: Adjust the nebulizing gas flow rate and temperature to facilitate solvent evaporation and ion desolvation.
- Mass Analysis:
 - Acquire full scan mass spectra over an appropriate m/z range.
 - Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of **silver dibenzyl phosphate** are limited. However, based on its constituent components, potential mechanisms of action can be inferred.

Antimicrobial Activity

Silver ions are known to exert broad-spectrum antimicrobial effects through multiple mechanisms.^{[13][14][15]}



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Caption: Postulated antimicrobial mechanisms of silver ions.

The organophosphate moiety may also contribute to toxicity, although the primary mechanism of toxicity for many organophosphates (inhibition of acetylcholinesterase) is more relevant to insects and mammals.

Potential in Drug Development

Silver-containing compounds and organophosphates have been investigated for various therapeutic applications. Silver nanoparticles are explored as drug delivery vehicles and for their anticancer properties. Certain organophosphate compounds also exhibit biological activities. **Silver dibenzyl phosphate** could serve as a precursor or intermediate in the synthesis of more complex drug candidates.

Safety and Handling

Silver dibenzyl phosphate should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of the powder and to prevent skin and eye contact. Store the compound in a tightly sealed container in a dry, well-ventilated area, protected from light.

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